molecular formula C26H28B2Cl4N2O8 B8084037 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Cat. No.: B8084037
M. Wt: 659.9 g/mol
InChI Key: FRNRTEIJJJBNLH-UHFFFAOYSA-N
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Description

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a specialized boronic acid derivative with a tert-butoxycarbonyl (Boc)-protected indole core. Its molecular formula is C₁₃H₁₃Cl₂BNO₄, and it has a molecular weight of 342.98 g/mol (calculated from substituents in and boronic acid group addition). The compound features chlorine substituents at positions 5 and 6 of the indole ring, enhancing its electron-withdrawing properties, and a boronic acid group at position 2, making it valuable for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials synthesis .

Key properties:

  • CAS Number: 1209183-93-6 (related precursor in ).
  • Purity: Typically ≥95%, as seen in similar Boc-protected boronic acids ().
  • Storage: Recommended at 2–8°C for stability ().

Properties

IUPAC Name

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H14BCl2NO4/c2*1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h2*4-6,19-20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRTEIJJJBNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28B2Cl4N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The indole skeleton can be constructed via:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with carbonyl compounds.

  • Larock Indole Synthesis : Palladium-catalyzed coupling of o-iodoanilines with alkynes.

Once formed, the indole nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF, 0–25°C). This step ensures stability during subsequent electrophilic substitutions.

Example Protocol :

  • Substrate : 5,6-Dichloroindole (hypothetical intermediate).

  • Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 25°C, 12 h.

  • Yield : ~85% (estimated based on analogous protections).

Regioselective Dichlorination Strategies

Introducing chlorine atoms at positions 5 and 6 poses challenges due to the indole’s electronic profile. Two approaches are viable:

Directed Ortho-Metalation (DoM)

Using a strong base (e.g., LDA or LTMP), the Boc group directs deprotonation at specific positions, followed by quenching with a chlorinating agent (e.g., Cl₂ or NCS).

Hypothetical Pathway :

  • Metalation : Treat 1-Boc-indole with LDA (-78°C, THF).

  • Chlorination : Introduce Cl₂ gas or hexachloroethane to install Cl at positions 5 and 6.

  • Workup : Quench with NH₄Cl(aq) to yield 1-Boc-5,6-dichloroindole.

Challenges :

  • Competing chlorination at other positions.

  • Stability of the Boc group under strongly basic conditions.

Electrophilic Aromatic Substitution (EAS)

Electron-rich indoles undergo EAS, but the Boc group deactivates the ring. To enhance reactivity:

  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to polarize Cl⁺ sources (e.g., Cl₂, SO₂Cl₂).

  • Directed Chlorination : Activate specific positions via temporary directing groups.

Limitations : Lower regioselectivity compared to DoM.

Boronic Acid Installation at Position 2

Miyaura Borylation

A widely used method for aryl boronic acid synthesis involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂).

Hypothetical Protocol :

  • Substrate : 1-Boc-5,6-dichloro-2-iodoindole.

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Conditions : B₂pin₂ (3 equiv), KOAc (3 equiv), dioxane, 80°C, 24 h.

  • Hydrolysis : Treat with HCl(aq) to convert the pinacol boronate to boronic acid.

Expected Yield : ~60–70% (based on similar Suzuki-Miyaura couplings).

Direct Borylation via C–H Activation

Recent advances in C–H borylation using iridium catalysts (e.g., [Ir(COD)(OMe)]₂) with bipyridine ligands enable direct functionalization without pre-halogenation.

Advantages :

  • Fewer synthetic steps.

  • Higher atom economy.

Challenges :

  • Competing borylation at other positions.

  • Compatibility with dichloro substituents.

Alternative Routes and Comparative Analysis

Sequential Halogenation-Borylation

StepReagents/ConditionsYieldRef.
Boc ProtectionBoc₂O, DMAP, THF85%
DichlorinationCl₂, FeCl₃, DCM50%
IodinationNIS, TFA, DCM75%
BorylationPd(dppf)Cl₂, B₂pin₂65%

Total Yield : ~20.3% (multiplicative).

Late-Stage Dichlorination

StepReagents/ConditionsYieldRef.
BorylationIr-catalyzed C–H activation55%
DichlorinationLDA, Cl₂, THF60%
Boc ProtectionBoc₂O, DMAP80%

Total Yield : ~26.4%.

Key Insight : Late-stage chlorination improves boronic acid stability but requires robust Boc group compatibility with harsh conditions.

Challenges and Optimization Opportunities

  • Regioselectivity in Dichlorination : Computational modeling (DFT) could predict optimal positions for Cl introduction.

  • Boc Group Stability : Screening alternative protecting groups (e.g., Fmoc) may improve yields in acidic/basic environments.

  • Boronic Acid Protodeboronation : Additives like mesitylene or lower reaction temperatures mitigate this side reaction .

Chemical Reactions Analysis

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions are typically more complex indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is employed in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases. The compound's boronic acid functionality enables it to participate in Suzuki-Miyaura coupling reactions, which are crucial for constructing complex organic molecules that can inhibit specific biological targets associated with disease pathways .

Case Study: Cancer Therapeutics
In a study focusing on indole derivatives, researchers utilized this compound to synthesize compounds that exhibited significant anti-cancer activity by inhibiting tubulin polymerization. These compounds demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of this boronic acid derivative in developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions
The compound is widely used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to react with aryl and vinyl halides under palladium catalysis makes it a valuable intermediate in organic synthesis .

Table: Comparison of Cross-Coupling Reactions Using Boronic Acids

Boronic Acid Derivative Reactivity Applications
This compoundHighSynthesis of anti-cancer agents
1-Boc-indole-2-boronic acidModerateGeneral organic synthesis
1-Boc-5-indoleboronic acid pinacol esterLowLimited applications due to steric hindrance

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics suitable for electronics and photonics applications .

Bioconjugation

Enhancing Drug Delivery Systems
The compound is also utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. This application is critical for improving the efficacy of drug delivery systems by ensuring targeted delivery of therapeutics to specific cells or tissues .

Mechanism of Action

The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Electronic Effects

  • Boc Protection : Enhances solubility in organic solvents and prevents undesired side reactions at the indole nitrogen, a feature shared with other Boc-protected derivatives ().

Steric Considerations

  • The dichloro substitution introduces steric hindrance, which could slow transmetallation steps in cross-couplings compared to smaller substituents (e.g., cyano or methoxy groups) .

Commercial Availability and Pricing

  • This compound : Priced at €278.00/g (CymitQuimica, ), reflecting its specialized synthesis.
  • 1-Boc-indole-2-boronic acid : Lower cost (€94.00/100mg) due to simpler synthesis ().
  • 1-Methylindazole-6-boronic acid : €38.00/100mg (Thermo Scientific, ), highlighting cost differences based on heterocycle complexity.

Biological Activity

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative notable for its diverse biological activities and applications in organic synthesis. This compound, characterized by its unique structure, including a tert-butoxycarbonyl (Boc) group and dichlorinated indole, has garnered attention for its potential in medicinal chemistry and biochemistry.

  • Molecular Formula: C₁₃H₁₄BCl₂NO₄
  • Molecular Weight: Approximately 329.97 g/mol
  • Structure: The compound features a boronic acid functionality that enables it to participate in various chemical reactions, including Suzuki coupling and other cross-coupling reactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound can be utilized in the synthesis of biologically active compounds through reactions such as trifluoromethylation and benzylation, leading to derivatives that show enhanced antimicrobial activity against various pathogens.

The biological activity of boronic acids often involves their ability to interact with diols and other biomolecules. The unique boronic acid moiety allows for reversible covalent bonding with hydroxyl groups in sugars and other biomolecules, which can influence enzyme activity and cellular signaling pathways. This interaction underlies the potential therapeutic applications of this compound in drug development.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Protection of Indole: The indole nitrogen is protected using Boc anhydride.
  • Chlorination: Selective chlorination occurs at the 5 and 6 positions.
  • Boronation: The final step involves introducing the boronic acid functionality.

This compound serves as a versatile building block for synthesizing more complex organic molecules through various coupling reactions. It has applications in the development of pharmaceuticals and agrochemicals due to its unique reactivity and biological properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various indole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria. This points towards its potential use as an antimicrobial agent .

Case Study 2: Antitumor Potential

In vitro assays were conducted on structurally related indole derivatives to assess their cytotoxic effects on cancer cell lines. Results showed that certain derivatives exhibited IC₅₀ values in the nanomolar range against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its antitumor properties .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
5-Chloroindole-2-boronic acidIndole derivativeLacks Boc protection; simpler structure
7-Bromoindole-3-boronic acidIndole derivativeDifferent halogen substitution
4-BoronoanilineAniline derivativeNo indole structure; used in different reactions

The table above illustrates how variations in structure influence the biological activity of related compounds. The presence of the Boc group and specific halogen substitutions in this compound may enhance its reactivity and biological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, and how does the Boc protection influence reactivity?

  • Methodology : The synthesis typically involves:

  • Indole core functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the boronic acid group at the 2-position of the indole ring .
  • Chlorination : Electrophilic substitution at the 5- and 6-positions using chlorinating agents like N-chlorosuccinimide (NCS) under controlled conditions.
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the indole nitrogen. This step prevents undesired side reactions during subsequent synthetic steps .
    • Critical Note : The Boc group is acid-labile, requiring neutral or mildly basic conditions during purification (e.g., silica gel chromatography with ethyl acetate/hexane mixtures) .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Analytical Methods :

  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on the Boc group (δ ~1.3 ppm for tert-butyl protons) and boronic acid signals (broad peak near δ 8-9 ppm) .
    • Storage : Store under inert gas (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis of the boronic acid group. Avoid acidic environments to preserve the Boc group .

Q. What are the common applications of this compound in medicinal chemistry?

  • Cross-Coupling Reactions : Used in Suzuki-Miyaura couplings to synthesize biaryl structures for kinase inhibitors or protease-targeting drugs .
  • Peptide Modification : The boronic acid moiety enables conjugation to biomolecules (e.g., antibodies) via boronate ester formation, useful in targeted drug delivery .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dichloro substituents impact cross-coupling efficiency?

  • Challenges : The electron-withdrawing chloro groups reduce electron density at the indole core, potentially slowing oxidative addition in palladium-catalyzed reactions. Steric hindrance may also affect ligand coordination.
  • Optimization Strategies :

  • Ligand Screening : Bulky phosphine ligands (e.g., SPhos) improve catalytic activity by stabilizing the palladium intermediate .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields by enhancing kinetic control .
    • Case Study : A 2022 study reported 75% yield in a Suzuki coupling using Pd(OAc)₂/SPhos and K₂CO₃ in THF/water (3:1) at 80°C .

Q. How can researchers resolve contradictions in spectroscopic data for similar indole-boronic acid derivatives?

  • Example : Discrepancies in CAS registry numbers (e.g., 213318-44-6 vs. 73776-25-7 for Boc-protected indoles) may arise from isomeric impurities or registry errors.
  • Resolution :

  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography to confirm structural assignments .
  • Batch Comparison : Analyze commercial samples (if available) to cross-reference spectral data .

Q. What strategies mitigate hydrolysis of the boronic acid group during prolonged reactions?

  • Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF, DMF) with molecular sieves to scavenge water .
  • Protection-Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt (KHF₂ treatment) during acidic or aqueous steps .

Advanced Applications

Q. Can this compound be integrated into stimuli-responsive hydrogels for biomedical applications?

  • Design : The boronic acid group binds diols (e.g., glucose), enabling glucose-sensitive hydrogel formation.
  • Protocol :

  • Gel Synthesis : Co-polymerize with acrylamide derivatives via free-radical initiation.
  • Testing : Measure swelling ratios in glucose solutions (0–20 mM) to assess responsiveness .

Q. How does computational modeling aid in predicting reactivity for derivatives of this compound?

  • Methods :

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination) by analyzing frontier molecular orbitals.
  • Docking Studies : Screen virtual libraries for binding affinity to targets (e.g., HIV-1 protease) using the boronic acid as a warhead .

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